

Spectroscopic Analysis of 2-(Boc-amino)-5-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Boc-amino)-5-bromopyridine

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An in-depth guide to the ^1H and ^{13}C NMR spectral data of **2-(Boc-amino)-5-bromopyridine**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **2-(Boc-amino)-5-bromopyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols for acquiring ^1H and ^{13}C NMR spectra, present the spectral data in a clear and structured format, and include visualizations to aid in the interpretation of the molecular structure and spectral assignments.

^1H and ^{13}C NMR Spectral Data

The NMR spectra of **2-(Boc-amino)-5-bromopyridine** were acquired in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-(Boc-amino)-5-bromopyridine** exhibits distinct signals corresponding to the protons of the pyridine ring, the Boc protecting group, and the amine proton.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
NH	9.72	Singlet (s)	-	1H
H-6	8.45	Doublet (d)	1.8	1H
H-4	7.83	Doublet (d)	5.4	1H
H-3	7.53	Doublet (d)	5.7	1H
C(CH ₃) ₃	1.48	Singlet (s)	-	9H

Table 1: ¹H NMR spectral data for **2-(Boc-amino)-5-bromopyridine**.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ) ppm
C=O	~152-154
C-2	~150-152
C-6	~148-150
C-4	~140-142
C-3	~115-117
C-5	~105-107
C(CH ₃) ₃	~80-82
C(CH ₃) ₃	~28-30

Table 2: Estimated ¹³C NMR spectral data for **2-(Boc-amino)-5-bromopyridine**. Note: Exact experimental data was not available in the searched literature. The presented values are estimates based on the analysis of structurally similar compounds.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of **2-(Boc-amino)-5-bromopyridine** and the acquisition of its NMR spectra.

Synthesis of 2-(Boc-amino)-5-bromopyridine

2-(Boc-amino)-5-bromopyridine can be synthesized from 2-amino-5-bromopyridine. In a typical procedure, 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as dichloromethane. A base, for instance, triethylamine, is added to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc_2O). The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **2-(Boc-amino)-5-bromopyridine**.

NMR Data Acquisition

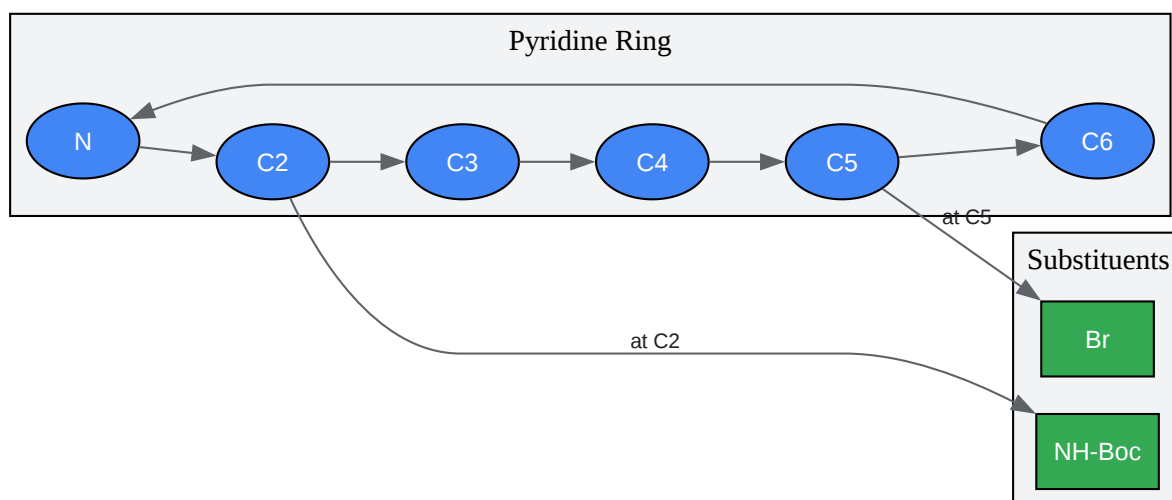
Approximately 10-20 mg of purified **2-(Boc-amino)-5-bromopyridine** is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

- ^1H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Typical parameters include a spectral width of about 250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-5 seconds.

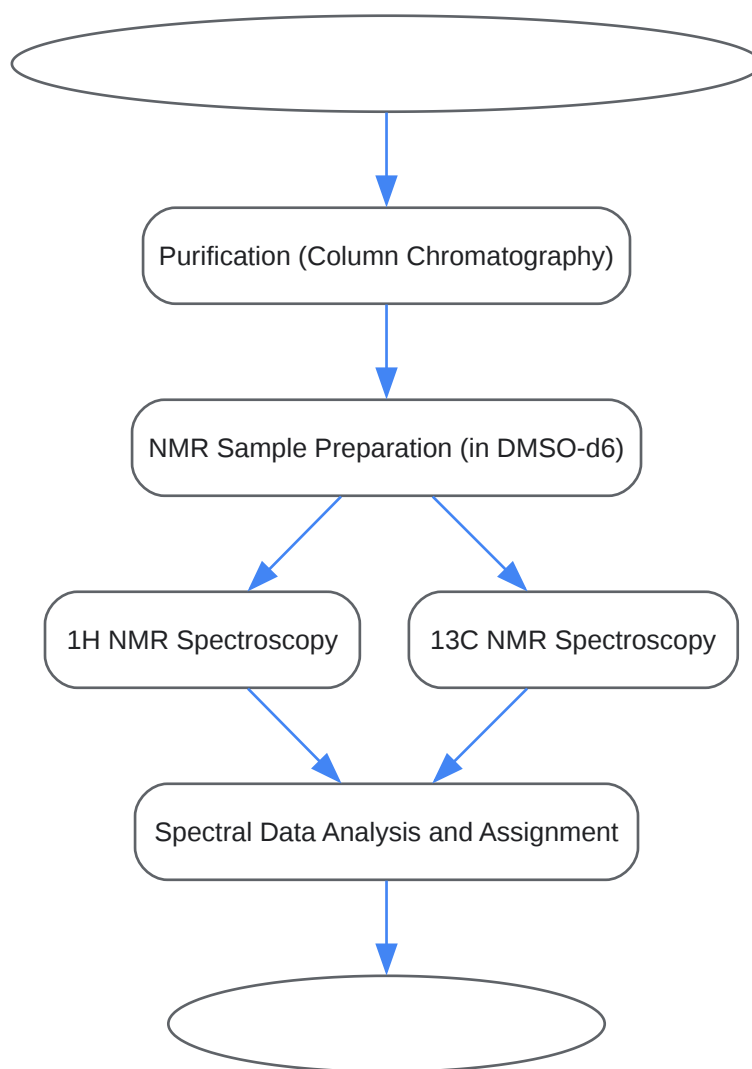
Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the characterization of **2-(Boc-amino)-5-bromopyridine**.



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Molecular structure of **2-(Boc-amino)-5-bromopyridine**.



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Workflow for the characterization of **2-(Boc-amino)-5-bromopyridine**.

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